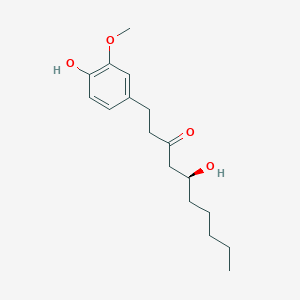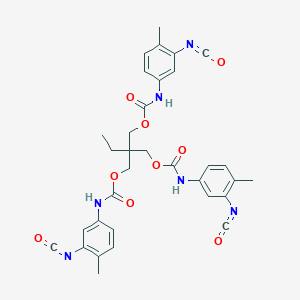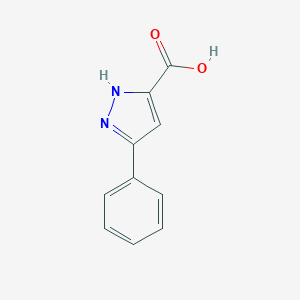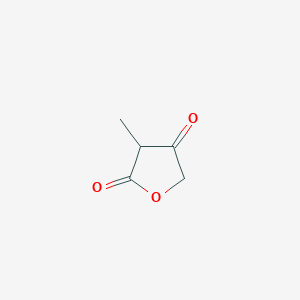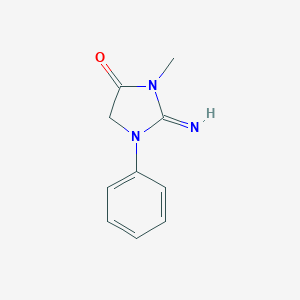
Azolimine
Vue d'ensemble
Description
L’Azolimine est un antagoniste minéralocorticoïde non stéroïdien connu pour son influence sur l’excrétion rénale des électrolytes. Il appartient à la classe des imidazolidinones et a été étudié pour son potentiel à antagoniser les effets des minéralocorticoïdes, tels que la desoxycorticostérone, sur l’équilibre électrolytique rénal .
Mécanisme D'action
L’Azolimine exerce ses effets en antagonisant l’action des minéralocorticoïdes sur l’excrétion rénale des électrolytes. Elle se lie aux récepteurs des minéralocorticoïdes, empêchant la liaison des minéralocorticoïdes endogènes comme la desoxycorticostérone. Cette inhibition entraîne une modification de l’excrétion du sodium et du potassium, améliorant le rapport sodium-potassium urinaire .
Analyse Biochimique
Biochemical Properties
Azolitmin is known for its role in biochemical reactions as a pH indicator . It interacts with hydrogen ions in solution, leading to a change in its color. At a pH of 4.5, azolitmin turns red, while at a pH of 8.3, it turns blue . This property allows it to interact with various biomolecules in a pH-dependent manner.
Cellular Effects
The primary cellular effect of azolitmin is its ability to indicate the pH of a cellular environment . It does not directly influence cell function, cell signaling pathways, gene expression, or cellular metabolism. By providing information about the pH, azolitmin can indirectly influence these processes as many cellular functions are pH-dependent.
Molecular Mechanism
Azolitmin exerts its effects at the molecular level through its interactions with hydrogen ions . The compound itself does not inhibit or activate enzymes, nor does it bind to other biomolecules. Its color change is due to the presence of a 7-hydroxyphenoxazone chromophore .
Temporal Effects in Laboratory Settings
The effects of azolitmin over time in laboratory settings are primarily related to its stability. As a pH indicator, azolitmin remains stable and does not degrade over time, maintaining its ability to accurately indicate pH .
Metabolic Pathways
Azolitmin is not involved in metabolic pathways as it is not metabolized by cells . It does not interact with enzymes or cofactors, nor does it affect metabolic flux or metabolite levels.
Transport and Distribution
Azolitmin is distributed in a solution based on the principles of diffusion . It does not interact with transporters or binding proteins, and its distribution is not influenced by localization or accumulation mechanisms within cells.
Subcellular Localization
Azolitmin does not have a specific subcellular localization as it is not taken up by cells . It remains in the extracellular environment where it can interact with hydrogen ions to indicate pH.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles : L’Azolimine peut être synthétisée par deux méthodes principales :
Méthode 1 : Cette méthode implique la dissolution de phénylcyanamide dans de l’eau contenant de l’hydroxyde de sodium, suivie de l’ajout de N-méthylchloroacétamide. Le mélange réactionnel est agité à température ambiante pendant 120 heures, et le solvant est éliminé sous vide.
Méthode 2 : Cette méthode implique la dissolution de phénylcyanamide hémihydrate dans de l’alcool absolu, suivie de l’ajout de méthylate de sodium. Le mélange est agité et chauffé à reflux pendant 4 heures, puis laissé reposer toute la nuit.
Méthodes de production industrielle : La production industrielle de l’this compound suit des voies de synthèse similaires, mais à plus grande échelle, assurant des rendements et une pureté plus élevés grâce à des conditions réactionnelles optimisées et des techniques de purification.
Analyse Des Réactions Chimiques
L’Azolimine subit diverses réactions chimiques, notamment :
Oxydation : L’this compound peut être oxydée dans des conditions spécifiques pour former les dérivés oxo correspondants.
Réduction : Les réactions de réduction peuvent convertir l’this compound en ses formes réduites, modifiant ses propriétés pharmacologiques.
Substitution : L’this compound peut subir des réactions de substitution, en particulier au niveau du cycle imidazolidinone, conduisant à la formation de divers dérivés
Réactifs et conditions courants :
Oxydation : Les agents oxydants courants comprennent le permanganate de potassium et le peroxyde d’hydrogène.
Réduction : Des agents réducteurs tels que l’hydrure de lithium et d’aluminium et le borohydrure de sodium sont utilisés.
Substitution : Des réactifs comme les halogénures d’alkyle et les chlorures d’acyle sont employés dans des conditions contrôlées.
Produits principaux :
Produits d’oxydation : Dérivés oxo de l’this compound.
Produits de réduction : Formes réduites de l’this compound.
Produits de substitution : Divers dérivés de l’this compound ayant des propriétés pharmacologiques modifiées.
4. Applications de la recherche scientifique
L’this compound a été largement étudiée pour ses applications dans divers domaines :
Chimie : Utilisée comme composé modèle pour l’étude de la chimie des imidazolidinones et de ses dérivés.
Biologie : Investigée pour ses effets sur l’excrétion rénale des électrolytes et ses applications thérapeutiques potentielles.
Médecine : Explorée comme diurétique et pour son potentiel à traiter les affections liées à un excès de minéralocorticoïdes.
Industrie : Utilisée dans le développement de nouveaux agents pharmaceutiques et comme composé de référence dans la découverte de médicaments
Applications De Recherche Scientifique
Azolimine has been extensively studied for its applications in various fields:
Chemistry: Used as a model compound for studying imidazolidinone chemistry and its derivatives.
Biology: Investigated for its effects on renal electrolyte excretion and potential therapeutic applications.
Medicine: Explored as a diuretic and for its potential to treat conditions related to mineralocorticoid excess.
Industry: Utilized in the development of new pharmaceutical agents and as a reference compound in drug discovery
Comparaison Avec Des Composés Similaires
L’Azolimine est unique parmi les antagonistes minéralocorticoïdes en raison de sa nature non stéroïdienne et de sa structure imidazolidinone. Des composés similaires comprennent :
Amiloride : Un diurétique épargneur de potassium qui agit comme un antagoniste minéralocorticoïde non compétitif.
Triamtérène : Un autre diurétique épargneur de potassium aux effets similaires, mais avec une structure chimique différente.
Spironolactone : Un antagoniste minéralocorticoïde stéroïdien avec des applications plus larges, mais des profils d’effets secondaires différents
La particularité de l’this compound réside dans sa structure spécifique d’imidazolidinone, qui lui confère des propriétés pharmacologiques distinctes par rapport aux autres antagonistes minéralocorticoïdes.
Propriétés
IUPAC Name |
2-imino-3-methyl-1-phenylimidazolidin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3O/c1-12-9(14)7-13(10(12)11)8-5-3-2-4-6-8/h2-6,11H,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPMDCTAAOGEIKO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)CN(C1=N)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10866018 | |
| Record name | 2-Imino-3-methyl-1-phenyl-4-imidazolidinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10866018 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1395-18-2, 40828-45-3 | |
| Record name | Azolitmin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001395182 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Azolimine [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040828453 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Imino-3-methyl-1-phenyl-4-imidazolidinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10866018 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Azolitmin | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.309 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | AZOLIMINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DES29595KX | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes azolitmin suitable as a pH indicator?
A: Azolitmin exhibits distinct color changes depending on the pH of the solution it's in. Spectrophotometer analysis confirms its color change over a wide acid-alkali range, making it comparable to synthetic indicators. [] This property allows researchers to visually assess changes in pH, such as in biological tissues.
Q2: How does azolitmin compare to other litmus components for vital staining?
A: While erythrolitmin, another litmus component, proves effective for vital staining due to its intense staining and non-toxic nature at appropriate doses, azolitmin falls short. Research indicates that azolitmin stains poorly and exhibits toxicity, rendering it unsuitable for this application. []
Q3: Can azolitmin be used to accurately determine pH in biological systems?
A: Although azolitmin changes color with pH shifts, its use for precise pH determination in living tissues is limited. Research shows that salt and protein errors significantly influence its accuracy, making it challenging to pinpoint the exact pH value. []
Q4: How is azolitmin used in studying insect physiology?
A: Researchers studying the pH regulation mechanisms of Aedes aegypti larvae utilized azolitmin. By observing the color change of azolitmin in the rectal lumen of larvae exposed to various pH conditions, researchers demonstrated that the rectal lumen remains acidic regardless of the ambient pH. [] This provided valuable insights into the insect's physiological response to varying environmental pH levels.
Q5: Are there limitations to using azolitmin as a pH indicator in biological systems?
A: Yes, alongside the salt and protein errors mentioned earlier, another potential limitation relates to cell permeability. Research suggests that azolitmin, like some other dyes, might face barriers in penetrating certain cell types. For instance, studies on amoeba proteus indicate that while azolitmin injected directly into the organism diffuses readily, it struggles to penetrate the cell membrane from the outside. [] This suggests potential limitations in using azolitmin for studying intracellular pH in specific cell types.
Q6: What is the simplest known growth medium for Actinomyces coelicolor that allows for azolitmin-like pigment production?
A: Research shows that Actinomyces coelicolor, a bacterium known to produce a pigment chemically similar to azolitmin [], can be cultivated in a simple medium containing only ammonium acetate as the sole source of carbon and nitrogen. This minimalist approach simplifies the production and isolation of the pigment for further study. []
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![5-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B72522.png)

![4-Amino-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile](/img/structure/B72526.png)



